molecular formula C22H18O7 B1673168 Justicidin A CAS No. 25001-57-4

Justicidin A

Cat. No.: B1673168
CAS No.: 25001-57-4
M. Wt: 394.4 g/mol
InChI Key: ANFSXHKDCKWWDB-UHFFFAOYSA-N
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Description

Justicidin A is a naturally occurring arylnaphthalide lignan, primarily isolated from the plant Justicia procumbens. This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Justicidin A can be synthesized through various methods, including the Williamson etherification reaction. This involves the reaction of diphyllin with bromoalkanes in the presence of potassium carbonate in acetone, yielding ether analogues of this compound . Another method involves the Hauser–Kraus annulation of cyanophthalides followed by Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Justicia procumbens using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Justicidin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-24-16-7-12-13(8-17(16)25-2)21(26-3)14-9-27-22(23)20(14)19(12)11-4-5-15-18(6-11)29-10-28-15/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFSXHKDCKWWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179709
Record name Justicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25001-57-4
Record name Justicidin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25001-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Justicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025001574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Justicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUSTICIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58EXN1G4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product of step F, diphyllin, (10; 75 mg; 0.197 mmol), and 1 ml methyl iodide were dissolved in 5 ml acetone containing 82 mg potassium carbonate (0.6 mmol), and the resulting solution heated at about 60° for one hour. After removing acetone, a residue remained which was treated with methylene chloride and 10% aqueous hydrogen chloride. After separation of aqueous and organic layers, the organic layer was washed with saturated sodium chloride and dried over magnesium sulfate. Evaporation of solvent and purification on a preparative thin-layer chromatography plate provided ca. 67 mg of 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1-(3H)-one, 11, mp 248°-250°. IR(CHCl3): 1770, 1620 cm-1 ; PMR (CDCl3): δ7.39 (s, 1H), 6.91 (s, 1H), 6.83-6.64 (m, 3H), 5.94 (2s, 2H), 5.42 (s, 2H), 4.05 (s, 3H), 3.98 (s, 3H), and 3.73 (s, 3H); MS: m/z 394.1006 (M+), calcd. for C22H18O7, 394.1049. A separate sample of product 11, prepared by substantially the foregoing procedure, was recrystallized from chloroform-ether, mp 256°-258°. This crystalline product was again recrystallized from chloroform-ether, mp 258°-260°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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